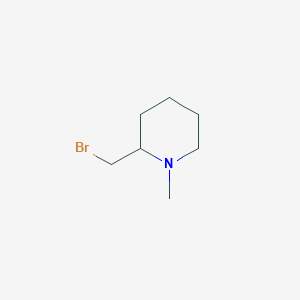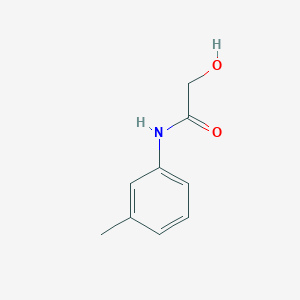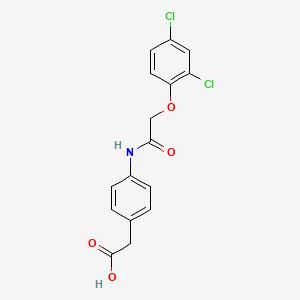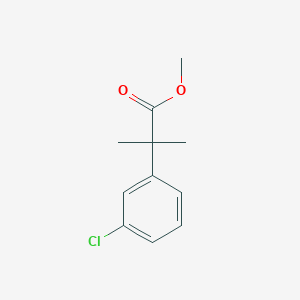![molecular formula C13H18BrIN2OSi B3071716 2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 1012104-27-6](/img/structure/B3071716.png)
2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-
Descripción general
Descripción
“2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-” is a chemical compound with the CAS Number: 459133-66-5 . It has a molecular weight of 322.93 . The compound is a light yellow solid and is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of 2H-indazoles has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-3-iodo-2H-indazole . The InChI code is 1S/C7H4BrIN2/c8-4-1-2-6-5 (3-4)7 (9)11-10-6/h1-3H, (H,10,11) .Chemical Reactions Analysis
The synthesis of 2H-indazoles involves several reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For example, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Physical And Chemical Properties Analysis
The compound is a light yellow solid . It has a molecular weight of 322.93 and is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación
Regioselective Protection and Derivatization
Indazoles can be regioselectively protected at the N-2 position using a 2-(trimethylsilyl)ethoxymethyl (SEM) group, facilitating the subsequent functionalization at the C-3 position. This strategy enables the generation of novel indazole derivatives by reacting the lithiated indazole at C-3 with various electrophiles. The SEM group can be removed using TBAF in THF or aqueous HCl in EtOH, providing a versatile method for the synthesis of functionalized indazoles (Guanglin Luo, Ling Chen, & G. Dubowchik, 2006).
Lithiation and Functionalization
Similar methodologies have been applied to other heterocycles, such as 1,2,3-triazoles and pyrazoles, demonstrating the utility of the SEM group in directing lithiation and subsequent functionalization. This approach enables the synthesis of a wide range of 5-substituted derivatives, highlighting the potential for creating diverse indazole-based compounds through selective modifications (W. Holzer & K. Ruso, 1992; N. Fugina, W. Holzer, & M. Wasicky, 1992).
Synthesis of Indazole Derivatives
The synthesis of indazole derivatives through the reaction of diazo(trimethylsilyl)methylmagnesium bromide with ketones and aldehydes has been reported. This method leads to the formation of indazoles with hydroxymethyl units at the 3-position via intermolecular [3 + 2] cycloaddition, showcasing the adaptability of indazole synthesis techniques (Y. Hari, Ryosuke Sone, & T. Aoyama, 2009).
Catalytic Synthesis
Copper-catalyzed, one-pot, three-component reactions have been employed for the synthesis of 2H-indazoles, involving the formation of C-N and N-N bonds. This method demonstrates a broad substrate scope and high functional group tolerance, indicating a versatile route for synthesizing indazole scaffolds (Manian Rajesh Kumar, A. Park, N. Park, & Sunwoo Lee, 2011).
Direcciones Futuras
The synthesis of 2H-indazoles has been a subject of research in recent years . Much effort has been spent to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . This suggests that the future directions in this field may involve the development of more efficient and environmentally friendly synthetic methods.
Propiedades
IUPAC Name |
2-[(5-bromo-3-iodoindazol-2-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrIN2OSi/c1-19(2,3)7-6-18-9-17-13(15)11-8-10(14)4-5-12(11)16-17/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHCPIBMQLFBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=C2C=C(C=CC2=N1)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrIN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-(Isopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071637.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine](/img/structure/B3071642.png)





![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)



![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)
